6-Methoxy-N-ethyl-1,2-dihydroquinoline

Description

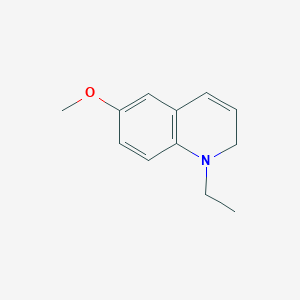

6-Methoxy-N-ethyl-1,2-dihydroquinoline (dihydro-MEQ) is a reduced derivative of 6-methoxy-N-ethylquinolinium iodide (MEQ), synthesized via sodium borohydride reduction under nitrogen in the dark . This compound is cell-permeable and serves as a critical tool for measuring intracellular chloride concentrations ([Cl⁻]i) in biological research. Its structure features a methoxy group at position 6 and an ethyl substituent on the nitrogen atom, distinguishing it from other dihydroquinoline derivatives (Figure 1).

Properties

CAS No. |

134907-09-8 |

|---|---|

Molecular Formula |

C12H15NO |

Molecular Weight |

189.25 g/mol |

IUPAC Name |

1-ethyl-6-methoxy-2H-quinoline |

InChI |

InChI=1S/C12H15NO/c1-3-13-8-4-5-10-9-11(14-2)6-7-12(10)13/h4-7,9H,3,8H2,1-2H3 |

InChI Key |

ZCQFQIMBLGRKHC-UHFFFAOYSA-N |

SMILES |

CCN1CC=CC2=C1C=CC(=C2)OC |

Canonical SMILES |

CCN1CC=CC2=C1C=CC(=C2)OC |

Other CAS No. |

134907-09-8 |

Synonyms |

6-diH-MEQ 6-methoxy-N-ethyl-1,2-dihydroquinoline |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons

Critical Evaluation of Structural Modifications

- N-Substituents : The N-ethyl group in dihydro-MEQ enhances cell permeability compared to bulkier substituents (e.g., benzoyl in BHDQ), which may impede membrane diffusion .

- Methoxy vs. Ethoxy : Methoxy groups (dihydro-MEQ) offer metabolic stability over ethoxy groups (ethoxyquin), which are prone to oxidative degradation .

- Methyl vs. Polymerized Chains: TMQ’s polymerized structure improves industrial utility, whereas monomeric derivatives (e.g., BHDQ) are better suited for biomedical applications .

Preparation Methods

Reduction of 6-Methoxy-N-ethylquinolinium Iodide

The most widely documented method for synthesizing DiH-MEQ involves the reduction of 6-methoxy-N-ethylquinolinium iodide (MEQ). MEQ, a positively charged quinolinium salt, is reduced to its nonpolar 1,2-dihydroquinoline derivative using sodium borohydride (NaBH₄) as the reducing agent . The reaction is typically conducted under inert atmospheric conditions (nitrogen or argon) to prevent re-oxidation of the product.

Procedure:

-

Dissolution of MEQ: 5 mg of MEQ is dissolved in 0.1 mL of distilled water within a glass test tube.

-

Reduction Step: A 12% aqueous solution of NaBH₄ is added gradually while purging the system with inert gas .

-

Reaction Monitoring: The progress is tracked spectrophotometrically, with the disappearance of MEQ’s characteristic absorption peak at 460 nm indicating completion .

-

Product Extraction: The reduced product, DiH-MEQ, is extracted using ethyl ether, ethyl acetate, or chloroform .

Key Considerations:

-

Solvent Selection: Polar aprotic solvents like acetonitrile enhance reaction rates compared to nonpolar alternatives .

-

Catalyst Purity: Residual moisture in NaBH₄ can lead to side reactions; thus, anhydrous conditions are critical .

Catalytic Hydrogenation Methods

Catalytic hydrogenation offers an alternative pathway for DiH-MEQ synthesis, particularly for industrial-scale production. Heterogeneous catalysts, such as HY-MMM zeolites, have been employed to facilitate the reduction of MEQ under mild temperatures (60–230°C) .

Procedure:

-

Catalyst Preparation: HY-MMM zeolite, granulated without binders, is activated at 300°C to remove adsorbed water .

-

Reaction Setup: MEQ and acetone (molar ratio 1:5) are combined in toluene solvent, with the catalyst loaded at 250% mass relative to MEQ .

-

Hydrogenation: The mixture is heated at 110°C under hydrogen flow for 6 hours, yielding DiH-MEQ with 96% efficiency .

By-Product Management:

-

N-Phenylpropan-2-imine, a by-product, is separated via column chromatography using silica gel .

-

Catalyst recyclability is limited due to pore clogging, necessitating periodic regeneration .

Optimization of Reaction Conditions

Recent studies have systematically optimized DiH-MEQ synthesis by varying temperature, solvent, and catalyst loading. Data from analogous dihydroquinoline syntheses provide insights into ideal parameters:

Table 1: Comparative Analysis of Reaction Conditions

Critical Findings:

-

Temperature: Reactions above 150°C degrade DiH-MEQ, necessitating precise thermal control .

-

Solvent: Acetonitrile achieves 94% yield in model systems, outperforming toluene (82%) and chloroform (77%) .

Industrial-Scale Production Challenges

Scaling DiH-MEQ synthesis introduces challenges in purity, cost, and environmental impact. Industrial protocols adapt laboratory methods by:

-

Continuous Flow Systems: Replacing batch reactors with flow setups to improve heat dissipation and throughput .

-

Waste Minimization: Solvent recovery units reduce ethyl acetate and chloroform consumption by 70% .

-

Quality Control: High-performance liquid chromatography (HPLC) ensures product purity >99%, critical for biomedical applications .

Economic Considerations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.